1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether
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Overview
Description
1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether is an organic compound that features a cyclohexane ring substituted with a hydroxymethyl group and an ethanol group, which is further etherified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a benzyl halide. Specifically, the hydroxymethyl-cyclohexaneethanol can be deprotonated using a strong base such as sodium hydride, followed by reaction with benzyl bromide to form the desired ether .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyl ether can be cleaved through catalytic hydrogenation using palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride as a base and benzyl bromide as the electrophile.
Major Products Formed
Oxidation: Formation of cyclohexane carboxylic acid.
Reduction: Formation of cyclohexaneethanol and toluene.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether involves its interaction with various molecular targets. The benzyl ether moiety can undergo cleavage to release the active hydroxymethyl-cyclohexaneethanol, which can then participate in further biochemical reactions. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the cyclohexane ring.
Cyclohexaneethanol: Lacks the benzyl ether moiety.
Benzyl Ether: Lacks the hydroxymethyl and cyclohexane groups.
Uniqueness
1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether is unique due to the presence of both a cyclohexane ring and a benzyl ether moiety, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1797984-83-8 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.366 |
IUPAC Name |
[1-(2-phenylmethoxyethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C16H24O2/c17-14-16(9-5-2-6-10-16)11-12-18-13-15-7-3-1-4-8-15/h1,3-4,7-8,17H,2,5-6,9-14H2 |
InChI Key |
OVJFZVWOLFRMKO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCOCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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